molecular formula C7H7Br2NO B1590041 2,4-Dibromo-5-methoxyaniline CAS No. 35736-52-8

2,4-Dibromo-5-methoxyaniline

Cat. No.: B1590041
CAS No.: 35736-52-8
M. Wt: 280.94 g/mol
InChI Key: RBFJSDKTASSGSH-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxyaniline is an organic compound with the molecular formula C7H7Br2NO. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 5th position on the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methoxyaniline typically involves the bromination of 5-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually performed at room temperature to control the substitution pattern and avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of bromine and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted anilines or thiophenols.

    Oxidation: Quinones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,4-Dibromo-5-methoxyaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. For instance, in enzyme inhibition studies, the compound may act by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-methoxyaniline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2,4-dibromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFJSDKTASSGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539373
Record name 2,4-Dibromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35736-52-8
Record name 2,4-Dibromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Dibromo-5-methoxyaniline in the synthesis of 4-methoxy isatin?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-methoxy isatin []. The synthesis begins with the bromination of m-anisidine to yield this compound. This compound then undergoes a Sandmeyer reaction, followed by catalytic reduction to ultimately produce the target compound, 4-methoxy isatin.

Q2: Are there alternative synthetic routes to 4-methoxy isatin that do not utilize this compound?

A2: While the provided research paper focuses on a specific synthetic route [], alternative methods for synthesizing 4-methoxy isatin might exist. Exploring different synthetic pathways could offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research into the chemical literature is recommended to uncover potential alternative routes.

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